C20H25NO3
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Overview
Description
The compound with the molecular formula C20H25NO3 benactyzine . It is a chemical compound with a molar mass of 327.42 g/mol . Benactyzine is primarily recognized for its use as an antidepressant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benactyzine involves the esterification of benzilic acid with 2-(diethylamino)ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of benactyzine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Benactyzine undergoes several types of chemical reactions, including:
Oxidation: Benactyzine can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert benactyzine into its corresponding alcohols or amines.
Substitution: Benactyzine can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzilic acid derivatives.
Reduction: Formation of benzilic alcohol derivatives.
Substitution: Formation of substituted benactyzine derivatives.
Scientific Research Applications
Benactyzine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems and its potential as a neuroprotective agent.
Medicine: Investigated for its antidepressant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Benactyzine exerts its effects primarily through its action on the central nervous system. It functions as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in parasympathetic nervous system activity, resulting in its antidepressant and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Difemerine: An antimuscarinic compound with similar anticholinergic properties.
Dimenoxadol: An opioid analgesic with different pharmacological effects.
Panicudine: An alkaloid with distinct biological activities.
Traxoprodil: An NMDA antagonist with unique neuroprotective properties.
Uniqueness
Benactyzine is unique due to its specific anticholinergic activity and its use as an antidepressant. Unlike other similar compounds, benactyzine’s primary application is in the treatment of depression and its potential neuroprotective effects .
Properties
IUPAC Name |
6-[[cyclohexyl(methyl)amino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-21(13-6-3-2-4-7-13)12-17-18(22)11-10-15-14-8-5-9-16(14)20(23)24-19(15)17/h10-11,13,22H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKILBAFQRHTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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